molecular formula C11H12ClNS B011997 Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- CAS No. 110704-26-2

Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-

Cat. No.: B011997
CAS No.: 110704-26-2
M. Wt: 225.74 g/mol
InChI Key: UKSMALHVPCPDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-: is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole typically involves the chloromethylation of 6-(1-methylethyl)-benzothiazole. One common method is the reaction of 6-(1-methylethyl)-benzothiazole with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents may be employed to improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

  • Substituted benzothiazole derivatives
  • Sulfoxides and sulfones
  • Dihydrobenzothiazole derivatives

Scientific Research Applications

Chemistry: 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

Biology and Medicine: Benzothiazole derivatives, including 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. Research is ongoing to explore their mechanisms of action and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Benzothiazole: The parent compound, which lacks the chloromethyl and isopropyl groups.

    2-Methylbenzothiazole: A derivative with a methyl group at the 2-position instead of a chloromethyl group.

    6-Isopropylbenzothiazole: A derivative with an isopropyl group at the 6-position but lacking the chloromethyl group.

Uniqueness: 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2-(chloromethyl)-6-propan-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNS/c1-7(2)8-3-4-9-10(5-8)14-11(6-12)13-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSMALHVPCPDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-
Reactant of Route 3
Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-
Reactant of Route 4
Reactant of Route 4
Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-
Reactant of Route 5
Reactant of Route 5
Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-
Reactant of Route 6
Reactant of Route 6
Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.